1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea is a complex organic compound characterized by the presence of multiple fluorine atoms and a dihydropyrazinone ring
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then reacted with a dihydropyrazinone derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-(4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea
- 1-(2,4-Difluorophenyl)-3-(4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea
- 1-(2,4-Difluorophenyl)-3-(4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea
Uniqueness
1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O2/c18-10-1-4-12(5-2-10)24-8-7-21-15(16(24)25)23-17(26)22-14-6-3-11(19)9-13(14)20/h1-9H,(H2,21,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWIXTGVKBGYRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C(C2=O)NC(=O)NC3=C(C=C(C=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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